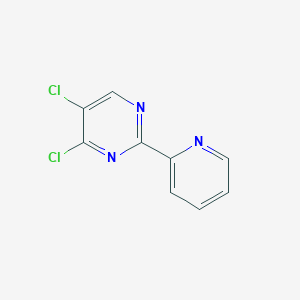
4,5-Dichloro-2-(pyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 5, and a pyridin-2-yl group at position 2. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor. One common method involves the cyclization of 2-chloropyridine with 4,5-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Coupling Reactions: Often carried out using palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields an aminopyrimidine derivative, while coupling with an aryl boronic acid in a Suzuki reaction produces a biaryl pyrimidine .
Applications De Recherche Scientifique
4,5-Dichloro-2-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Biological Research: Used in the development of probes for studying biological pathways and molecular interactions.
Material Science:
Agricultural Chemistry: Utilized in the development of agrochemicals such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(pyridin-2-yl)pyrimidine: Similar structure but with chlorine atoms at positions 4 and 6.
2-(Pyridin-2-yl)pyrimidine: Lacks chlorine substituents, resulting in different reactivity and biological activity.
5-Chloro-2-(pyridin-2-yl)pyrimidine: Contains a single chlorine atom at position 5, affecting its chemical properties and applications.
Uniqueness
4,5-Dichloro-2-(pyridin-2-yl)pyrimidine is unique due to the presence of two chlorine atoms at positions 4 and 5, which significantly influence its reactivity and biological activity. This compound’s ability to undergo various substitution and coupling reactions makes it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H5Cl2N3 |
|---|---|
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
4,5-dichloro-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H |
Clé InChI |
COFBOXRSPJCHJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)
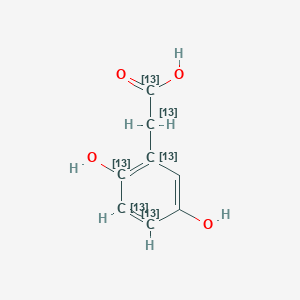
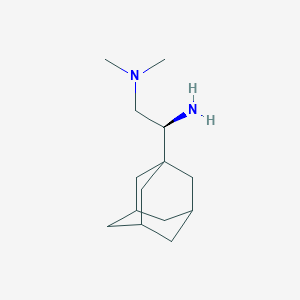
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
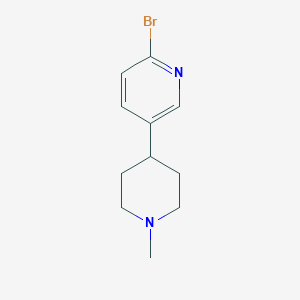

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
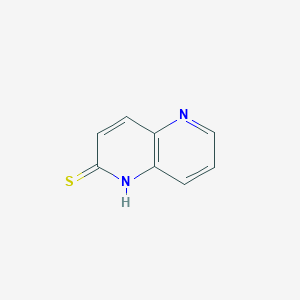
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)

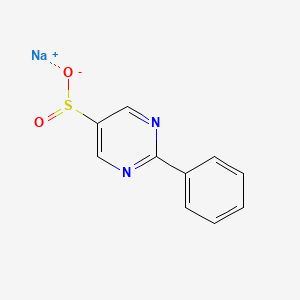
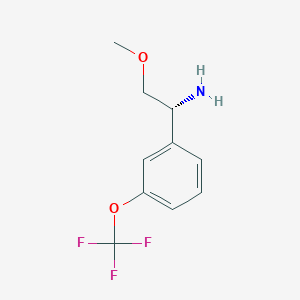
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
